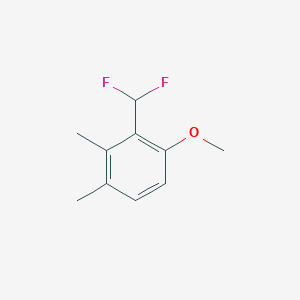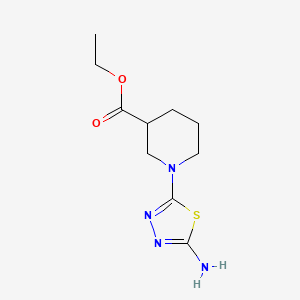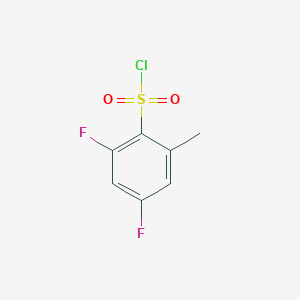
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
説明
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in numerous fields. DFPP is a heterocyclic compound that contains fluorine atoms, which makes it highly reactive and useful in various chemical reactions.
作用機序
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell proliferation and migration in various cell types. In vivo studies have demonstrated that this compound can reduce tumor growth and improve cognitive function in animal models of cancer and Alzheimer's disease, respectively.
実験室実験の利点と制限
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several advantages for lab experiments, including its high reactivity, stability, and versatility. This compound can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic compounds. However, this compound also has some limitations, including its high toxicity and limited solubility in water. These limitations must be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the development of this compound-based materials for use in organic electronics and photovoltaic devices. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
科学的研究の応用
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used as a building block in the synthesis of various organic compounds, including polymers and liquid crystals. In material science, this compound has been studied for its potential use in the development of organic electronics and photovoltaic devices.
特性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZJZFZYYEIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1411483.png)











